Piperazine sulfate
Description
Historical Trajectories of Piperazine (B1678402) Compound Research
The history of piperazine compounds dates back to the 19th century when piperazine was first used to treat gout due to its ability to dissolve uric acid. drugbank.comrsc.org However, its most significant early application came in 1953 when it was introduced as an effective anthelmintic agent to combat parasitic infections like roundworm and pinworm. nih.govdrugbank.com This discovery spurred further research into various piperazine salts, including the citrate, phosphate (B84403), and adipate, to improve its delivery and efficacy. taylorandfrancis.comwikipedia.org
In the early 20th century, researchers began to synthesize and explore a wide range of substituted piperazine molecules. rsc.org This led to the realization that the piperazine scaffold is a "privileged structure" in drug discovery, forming the core of numerous successful drugs. rsc.orgencyclopedia.pub The research trajectory expanded from its initial focus on anthelmintic properties to a broad spectrum of therapeutic areas, including the development of antipsychotics, antihistamines, anticancer agents, and antivirals. tandfonline.comnih.gov
Contemporary Significance and Research Landscape of Piperazine Sulfate (B86663)
In modern research, piperazine sulfate and its parent molecule continue to be highly significant. Piperazine is ranked as the third most frequently used nitrogen-containing heterocycle in pharmaceutical drugs. rsc.orgencyclopedia.pub Its derivatives are integral to blockbuster drugs and a vast array of therapeutic candidates under investigation. encyclopedia.pub
The contemporary research landscape for this compound and related compounds is diverse and includes:
Materials Science : this compound is used as a template or building block in the synthesis of novel inorganic-organic hybrid materials. koreascience.krhep.com.cn For instance, it has been used in the solvothermal synthesis of lanthanide sulfates and copper(II) sulfates, creating complex crystal structures with unique properties, such as luminescence. koreascience.krhep.com.cn These materials have potential applications in catalysis, adsorption, and ion exchange. koreascience.kr
Organic Synthesis : this compound serves as a catalyst and reagent in organic reactions. It has been employed as a recyclable, acidic ionic liquid to catalyze reactions like the [3+2] cycloaddition of sodium azide (B81097) with organic nitriles to produce tetrazoles, which are important in medicinal chemistry and material sciences. researchgate.net The reaction of piperazine with sulfuric acid yields piperazinium dihydrogen sulfate, which can act as both a catalyst and the reaction medium. researchgate.net
Pharmaceutical and Medicinal Chemistry : The piperazine core is a key pharmacophore. nih.gov Research is ongoing to develop new piperazine derivatives for a multitude of diseases. researchgate.net Studies have shown that incorporating a piperazine moiety can significantly enhance the anti-HIV activity of compounds. nih.gov It is also a crucial component in the development of agents for cancer, neurodegenerative diseases, and as radiation countermeasures. taylorandfrancis.commdpi.comrsc.org this compound itself is used as an intermediate in the synthesis of pharmaceuticals and as a pH stabilizer in formulations. chemimpex.com
Fundamental Chemical Principles Governing this compound Reactivity
The reactivity of this compound is governed by its molecular structure and the interplay between the piperazine cation and the sulfate anion.
Structure and Conformation : In the solid state, the piperazine ring, as part of the piperazinium dication (C₄H₁₂N₂²⁺), typically adopts a stable chair conformation. iucr.orgresearchgate.net This salt is formed by the reaction of piperazine, a weak base, with sulfuric acid, a strong acid, resulting in the protonation of both nitrogen atoms. solubilityofthings.comnih.gov The resulting crystal structure is a three-dimensional network stabilized by extensive hydrogen bonding between the piperazinium cations, sulfate anions, and often water molecules of hydration. koreascience.kriucr.org
Acid-Base Properties and Solubility : Piperazine is a diamine with two pKa values for its conjugate acid, indicating it can accept two protons. The presence of the two basic nitrogen atoms makes it highly reactive with acids like sulfuric acid. wikipedia.org The resulting sulfate salt, this compound, is generally a white crystalline powder that is highly soluble in water. chemimpex.comsolubilityofthings.comadanipharma.com This solubility in aqueous media is a key property, influencing its use in various applications. chemimpex.com The pH of a 10% aqueous solution of piperazine is between 10.8 and 11.8. wikipedia.org
Reactivity in Synthesis : The protonated nitrogen atoms in the piperazinium ion are less nucleophilic than in free piperazine. However, this compound's utility in synthesis, such as in the formation of tetrazoles, stems from its role as an acidic catalyst. researchgate.net In materials synthesis, the diprotonated piperazine cation acts as a template, directing the assembly of inorganic anions (like sulfate) and metal cations into specific crystalline architectures. koreascience.krhep.com.cnresearchgate.net The stability and geometry of the piperazinium ion, along with its hydrogen-bonding capabilities, are crucial for the formation of these ordered structures. koreascience.kr
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂N₂O₄S | drugbank.comnih.gov |
| Molecular Weight | 184.21 g/mol | chemimpex.comdrugbank.com |
| Appearance | White to almost white crystalline powder | chemimpex.comsolubilityofthings.com |
| IUPAC Name | piperazine;sulfuric acid | drugbank.comnih.gov |
| Solubility | Soluble in water | chemimpex.comadanipharma.com |
Table 2: Crystallographic Data for Piperazine-Templated Metal Sulfates
| Compound | Crystal System | Space Group | Key Structural Feature | Source(s) |
| {H₂pip}{Cu(H₂O)₆}(SO₄)₂ | Monoclinic | P2₁/n | 3D network stabilized by hydrogen bonds | koreascience.kr |
| (C₄N₂H₁₂)₁.₅[Gd(SO₄)₃(H₂O)]·H₂O | Monoclinic | P2₁/c | 2D corrugated inorganic framework | hep.com.cn |
| [C₄N₂H₁₂]₃[Ce₂(SO₄)₆(H₂O)₂]·H₂O | Monoclinic | P2₁/c | Corrugated layer structure | researchgate.net |
Properties
IUPAC Name |
piperazine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIYCGOBKAQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71607-28-8, 110-85-0 (Parent) | |
| Details | Compound: Piperazine, sulfate (2:1) | |
| Record name | Piperazine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-28-8 | |
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| Details | Compound: Piperazine, sulfate (2:1) | |
| Record name | Piperazine sulfate | |
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DSSTOX Substance ID |
DTXSID50189516 | |
| Record name | Piperazine sulfate | |
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Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-26-0, 4554-26-1 | |
| Record name | Piperazine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperazine sulfate | |
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| Record name | Piperazine sulfate | |
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| Record name | Piperazine sulphate | |
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| Record name | Piperazine Sulfate | |
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| Record name | PIPERAZINE SULFATE | |
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Synthetic Methodologies and Chemical Derivatization of Piperazine Sulfate
Advanced Synthetic Routes for Piperazine (B1678402) Sulfate (B86663) Production
The synthesis of the piperazine scaffold is a cornerstone of medicinal and materials chemistry, prompting the development of numerous sophisticated and efficient methodologies.
Nucleophilic substitution is a fundamental strategy for constructing the piperazine ring. A traditional industrial method involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. While this process primarily yields ethylenediamine (B42938), piperazine is obtained as a significant side product. wikipedia.org
More refined approaches often involve the double N-alkylation of a primary amine or ammonia (B1221849) with suitable two-carbon electrophiles. For instance, the synthesis of protected morpholines and piperazines can be achieved through a sequence involving the chemoselective displacement of a triflate by an ambident nucleophile, followed by an internal SN2 reaction of a chloride with inversion of configuration. rsc.org For the synthesis of N-arylpiperazines, aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic halides is a common and effective method, particularly in process chemistry. mdpi.com
Ring-forming, or cyclization, reactions provide a powerful means to construct the piperazine heterocycle with a high degree of control over substitution patterns. These strategies often involve the formation of two carbon-nitrogen bonds in a single or sequential process.
Key cyclization strategies include:
Reductive Cyclization: A general approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the synthesis of piperazines with various substituents at both carbon and nitrogen atoms. nih.gov
Intramolecular Hydroamination: The intramolecular hydroamination of alkenes containing two amino groups is a highly diastereoselective method for producing 2,6-disubstituted piperazines. The necessary hydroamination substrates can be prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org
Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, offering high yields and excellent regio- and stereochemical control. organic-chemistry.org
Multi-Component Reactions: A versatile de novo synthesis of the piperazine ring can be accomplished using a multi-component Ugi reaction followed by an intramolecular SN2 cyclization. acs.org This robust, two-step procedure allows for the assembly of diverse, substituted piperazines from readily available building blocks. acs.org
Catalysis offers efficient, selective, and often milder conditions for the synthesis of the piperazine core. Transition-metal catalysts are prominently featured in modern synthetic routes.
An iridium-catalyzed [3+3] formal cycloaddition of imines represents a powerful, atom-economical method for creating C-substituted piperazines with high yields and excellent regio- and diastereoselective control under mild conditions. acs.org Other catalytic systems, including those based on palladium, ruthenium, and copper, have also been developed for various piperazine syntheses, such as diol-diamine couplings and aerobic oxidative cyclizations. organic-chemistry.orgmdpi.com Photoredox catalysis, often employing iridium- or copper-based catalysts, has emerged as a key technology for the C-H functionalization of piperazine rings, allowing for direct arylation and alkylation. mdpi.com
Table 1: Comparison of Selected Catalytic Methods for Piperazine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| [IrCl(cod)(PPh3)] | [3+3] Cycloaddition | Aromatic and aliphatic imines | Atom-economical, high diastereoselectivity, mild conditions. | acs.org |
| Ir(ppy)3 | Photoredox C-H Arylation | Piperazines, 1,4-dicyanobenzene | Proceeds via single-electron transfer; suitable for C-H functionalization. | mdpi.com |
| Copper-based catalyst | Annulation | Aldehydes, N-Boc-1,2-diaminoethane | Allows for functionalization at the C2 position. | mdpi.com |
| Ruthenium(II) with (pyridyl)phosphine ligand | Diol-Diamine Coupling | Diols, Diamines | Tolerates a variety of amine and alcohol substrates. | organic-chemistry.org |
The principles of green chemistry are increasingly being applied to the synthesis of piperazine to reduce environmental impact and improve safety. Key strategies include the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net
Photoredox catalysis is a prominent green method, as it utilizes visible light as a renewable energy source to drive chemical reactions. mdpi.comresearchgate.net The development of purely organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), offers a more sustainable and cost-effective alternative to transition-metal catalysts, which can be toxic and expensive. organic-chemistry.orgmdpi.com These organic catalysts can promote radical generation for piperazine synthesis under mild conditions and are suitable for both batch and continuous flow processes. organic-chemistry.orgmdpi.com Furthermore, the use of aqueous ethanol (B145695) as a green solvent and the development of catalyst-free, one-pot multicomponent reactions contribute to more environmentally benign synthetic protocols for piperazine derivatives. researchgate.netrsc.org
Functionalization and Derivatization Strategies for Piperazine Sulfate Analogs
The functionalization of the piperazine ring is crucial for modulating its physicochemical and pharmacological properties. These reactions, particularly N-alkylation and N-acylation, are performed on the piperazine free base. The protonated nitrogen atoms in this compound are not nucleophilic and are thus unreactive towards electrophilic alkylating or acylating agents. The synthesis of a derivatized this compound analog would therefore involve the N-functionalization of piperazine, followed by salt formation with sulfuric acid.
N-Alkylation
N-alkylation introduces alkyl or arylalkyl groups onto one or both of the piperazine nitrogen atoms. The primary challenge in this process is achieving selective mono-alkylation, as the initial product, a monosubstituted piperazine, can react further to form a disubstituted by-product. nih.gov
Common methods for N-alkylation include:
Reaction with Alkyl Halides: This classic method involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide (e.g., bromide or chloride). mdpi.comresearchgate.net To favor mono-alkylation, one can employ a large excess of piperazine or use piperazine-1-ium salts, which deactivates one nitrogen, leading to excellent yields of the N-monoalkylated product. nih.govgoogle.com
Reductive Amination: This two-step, one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. mdpi.com
Reduction of Carboxyamides: N-acylpiperazines can be reduced, typically with strong reducing agents like lithium aluminum hydride, to afford the corresponding N-alkylpiperazines. mdpi.com
Table 2: Examples of N-Alkylation Reactions of Piperazine
| Alkylating Agent/Method | Piperazine Derivative | Product | Reference |
|---|---|---|---|
| o-Methylbenzyl bromide | Piperazine monohydrochloride | N-o-Methylbenzylpiperazine | google.com |
| 1-Bromobutane | N-Acetylpiperazine (followed by hydrolysis) | N-Butylpiperazine | researchgate.net |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 2-Phenylpiperazine | 1-[3,5-Bis(trifluoromethyl)benzyl]-3-phenylpiperazine | google.com |
N-Acylation
N-acylation involves the reaction of piperazine with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. nih.gov Similar to alkylation, controlling the degree of substitution is a key consideration.
Strategies for selective mono-acylation have been developed:
Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product. However, this requires the subsequent separation of the product from the unreacted diamine. lookchem.com
Ionic Immobilization: A flow-system method involves ionically immobilizing piperazine onto a sulfonic acid-functionalized silica (B1680970) gel. One nitrogen atom is thus protected through salt formation, allowing the free nitrogen to be selectively acylated. The desired mono-acylated product is then liberated from the solid support, providing high yield and purity. lookchem.com
One-Pot Synthesis: In a one-pot reaction of piperazine with benzoyl chlorides, both mono-N-acylated and symmetrically N,N'-diacylated products can be formed and subsequently separated. nih.gov
These derivatization strategies enable the synthesis of a vast library of this compound analogs, where the core heterocycle is modified to achieve specific chemical properties before the final salt formation step.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The piperazine nucleus is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to be readily modified. rsc.org The introduction of diverse chemical substituents onto the piperazine ring is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how specific structural changes affect a molecule's biological activity. Even minor alterations to the substitution pattern on the piperazine ring can lead to significant differences in pharmacological effects. ijrrjournal.com
Research into piperazine derivatives has yielded detailed SAR insights across various biological targets. For instance, in the development of ligands for histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors, the length of an alkyl chain linking the piperazine core to another part of the molecule was found to be a critical factor. nih.gov Specifically, for a series of tert-butyl analogues targeting the H₃R, extending the alkyl linker length resulted in a decreased binding affinity. nih.gov Further studies have explored the replacement of the piperazine ring with a piperidine (B6355638) ring, which significantly impacted the affinity for the σ₁R while not substantially affecting it for the H₃R. nih.gov In another example targeting the histamine H4 receptor, the introduction of small, lipophilic groups at specific positions of an indolyl-methanone derivative of piperazine led to increased activity. ijrrjournal.com
The following table summarizes key research findings from SAR studies on piperazine derivatives.
| Target Receptor/Activity | Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Histamine H3 Receptor (H₃R) | Extension of the alkyl linker length in tert-butyl analogues | Decreased binding affinity | nih.gov |
| Sigma-1 Receptor (σ₁R) | Replacement of piperazine ring with a piperidine ring | Significantly increased binding affinity | nih.gov |
| Histamine H4 Receptor (H₄R) | Substitution of small lipophilic groups on an indolyl-methanone scaffold | Increased receptor activity | ijrrjournal.com |
| Antifungal Activity | Conjugation with a quinoxaline (B1680401) moiety | Good antifungal activity against various fungi | researchgate.net |
Covalent and Non-Covalent Modifications for Enhanced Properties
Modifications to the piperazine scaffold can be categorized as either covalent or non-covalent, both of which are employed to enhance the properties of the final compound.
Covalent Modifications involve the formation of new chemical bonds to alter the molecule's structure and function permanently. A clear example of this is seen with the piperazine-containing compound NSC59984, an α,β-unsaturated amide. acs.org This molecule has been shown to covalently modify the tumor suppressor protein p53. The reaction proceeds via a Michael addition, where cysteine residues on the p53 protein, specifically Cys124 and Cys229, act as nucleophiles and attack the α-carbon of the NSC59984 molecule, forming a stable covalent bond. acs.org This type of modification directly alters the protein's structure and function, representing a powerful strategy for therapeutic intervention.
Advanced Structural Elucidation and Solid State Characterization of Piperazine Sulfate
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy offers a powerful, non-destructive suite of tools for probing the molecular structure of piperazine (B1678402) sulfate (B86663), providing insights into its constituent parts and their electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of piperazine sulfate in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, primarily ¹H and ¹³C, the molecular framework can be elucidated.
In a study of piperazinium dihydrogen sulfate, the ¹³C NMR spectrum in D₂O showed a single peak at 41.36 ppm, corresponding to the four equivalent carbon atoms of the piperazinium ring. researchgate.net The ¹H NMR spectrum of piperazine in D₂O typically exhibits a singlet at approximately 2.751 ppm, representing the eight equivalent protons of the piperazine ring. chemicalbook.com These spectra confirm the symmetrical nature of the dicationic piperazinium ion in solution.
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ¹³C | D₂O | 41.36 | researchgate.net |
| ¹H | D₂O | ~2.751 | chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound. Under electrospray ionization (ESI) in positive ion mode, the piperazine moiety is readily detected. The precursor ion for piperazine typically appears at an m/z of 87.1, corresponding to the protonated molecule [M+H]⁺. scienceasia.org Collision-induced dissociation of this precursor ion yields a characteristic fragment ion at m/z 44.1. scienceasia.org This fragmentation pattern is a key identifier for the piperazine structure in mass spectrometric analysis.
| Technique | Precursor Ion (m/z) | Fragment Ion (m/z) | Reference |
| ESI-MS/MS | 87.1 | 44.1 | scienceasia.org |
Infrared (IR), Raman, and UV-Vis Spectroscopy for Vibrational and Electronic Transitions
Vibrational and electronic spectroscopic techniques further refine the structural understanding of this compound.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum of this compound displays characteristic absorption bands. Strong absorptions around 1090 cm⁻¹ and 610 cm⁻¹ are attributed to the sulfate groups. koreascience.kr The presence of the piperazinium cation is confirmed by typical sharp peaks in the 900–1600 cm⁻¹ region. koreascience.kr Specifically, C-H stretching vibrations of the piperazine ring are observed in the 2800-3100 cm⁻¹ range. researchgate.net The N-H stretching vibrations in piperazine derivatives typically appear between 3250 and 3500 cm⁻¹. dergipark.org.tr
UV-Vis Spectroscopy: UV-Vis spectroscopy reveals electronic transitions within the molecule. Piperazine itself does not absorb UV light. researchgate.net However, studies on piperazinium sulfate single crystals have determined a cut-off wavelength of 242 nm. xianshiyoudaxuexuebao.com This indicates that the crystal is transparent in the visible region, a property relevant for optical applications. xianshiyoudaxuexuebao.com
| Technique | Wavenumber/Wavelength | Assignment | Reference |
| Infrared (IR) | ~1090 cm⁻¹ | Sulfate group | koreascience.kr |
| Infrared (IR) | ~610 cm⁻¹ | Sulfate group | koreascience.kr |
| Infrared (IR) | 900-1600 cm⁻¹ | Piperazine template | koreascience.kr |
| UV-Vis | 242 nm | Cut-off wavelength | xianshiyoudaxuexuebao.com |
X-ray Crystallography and Diffraction Studies
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, angles, and crystal packing.
Single-Crystal X-ray Diffraction of this compound and its Polymorphs
Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the crystal structure. Studies on piperazinium sulfate (PPS) have shown that it crystallizes in the monoclinic system with the space group P2₁/n. xianshiyoudaxuexuebao.com The unit cell parameters were determined to be a = 6.390(7) Å, b = 11.670(11) Å, and c = 11.696(10) Å, with a crystal volume of V = 855(2) ų. xianshiyoudaxuexuebao.com In the crystal structure, the piperazinium cation typically adopts a chair conformation. iucr.orgresearchgate.net The structure is stabilized by an extensive network of N-H···O and O-H···O hydrogen bonds between the piperazinium cations and the sulfate anions. koreascience.krresearchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. While various piperazine salts and cocrystals have been studied, specific polymorphic forms of pure this compound are less commonly detailed in the cited literature. However, the study of related piperazine-containing compounds highlights the potential for different packing arrangements and conformers. researchgate.netacs.org
Crystallographic Data for Piperazinium Sulfate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | xianshiyoudaxuexuebao.com |
| Space Group | P2₁/n | xianshiyoudaxuexuebao.com |
| a (Å) | 6.390(7) | xianshiyoudaxuexuebao.com |
| b (Å) | 11.670(11) | xianshiyoudaxuexuebao.com |
| c (Å) | 11.696(10) | xianshiyoudaxuexuebao.com |
| V (ų) | 855(2) | xianshiyoudaxuexuebao.com |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling serve as powerful tools for the in-depth investigation of this compound at an atomic level. These methods complement experimental data, providing detailed insights into the molecule's geometry, conformational dynamics, and electronic properties.
Density Functional Theory (DFT) is a prominent quantum mechanical method used to determine the electronic structure of many-body systems, such as molecules and condensed phases. arxiv.org It is widely employed for geometric optimization, a process that involves finding the most stable atomic arrangement of a molecule, corresponding to the lowest possible ground state energy. stackexchange.com The optimization algorithm systematically adjusts atomic coordinates to minimize the forces on the atoms, leading to an equilibrium structure. stackexchange.comaps.org
In the study of piperazine derivatives, DFT calculations have been successfully used to predict and refine molecular geometries. For instance, the geometry of 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The calculated geometric parameters showed a strong correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach. researchgate.net Such studies often involve comparing key bond lengths and angles from the optimized structure with crystallographic data to assess the performance of the chosen theoretical level. researchgate.net
The process typically begins with an initial set of atomic coordinates, followed by a Self-Consistent Field (SCF) calculation to determine the energy and gradients. stackexchange.com An optimizer algorithm then uses this information to propose a new set of coordinates closer to the energy minimum. stackexchange.com This iterative process is repeated until convergence criteria are met, yielding the optimized molecular structure. stackexchange.com DFT methods have also been applied to various other piperazine salts and derivatives to understand their structural aspects. researchgate.netnanobioletters.comresearchgate.net
Below is a table comparing selected experimental and DFT-calculated geometric parameters for a related piperazine compound, highlighting the agreement between theoretical and experimental values.
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate). researchgate.net
| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT/B3LYP) |
|---|---|---|---|
| Bond Length | S-O (average) | 1.45 Å | 1.48 Å |
| Bond Length | N-C (piperazine ring, average) | 1.49 Å | 1.51 Å |
| Bond Length | C-C (piperazine ring, average) | 1.51 Å | 1.53 Å |
| Bond Angle | O-S-O (average) | 109.5° | 109.4° |
| Bond Angle | C-N-C (piperazine ring, average) | 111.2° | 112.0° |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and non-covalent interactions. mdpi.com This technique is particularly valuable for analyzing the flexibility of the piperazine ring and its interactions with surrounding sulfate ions and solvent molecules.
For piperazine and its derivatives, the six-membered ring can adopt several conformations, with the chair form being the most stable and prevalent. nih.goviucr.org MD simulations allow for the exploration of the conformational landscape, revealing the dynamic equilibrium between different forms and the energy barriers for interconversion. researchgate.net Studies on various piperazine derivatives have shown that the chair conformation is essential for certain biological activities, and substitutions on the ring can influence this preference. researchgate.net The conformational flexibility of piperazine derivatives has been shown to be more significant than generally assumed in the context of drug design. researchgate.net
MD simulations are also instrumental in characterizing intermolecular interactions. In the context of this compound, these simulations can model the hydrogen bonding network between the protonated nitrogen atoms of the piperazine cation and the oxygen atoms of the sulfate anion. koreascience.krnih.gov Such simulations have been performed on piperazine-activated aqueous solutions to understand molecular distribution and absorption mechanisms on a molecular scale. researchgate.net These studies often require the development of accurate force fields, with parameters sometimes derived from quantum mechanical calculations to describe the charge distribution of species like protonated piperazine and piperazine carbamate. researchgate.net The analysis of radial distribution functions and hydrogen bond lifetimes from MD trajectories offers quantitative insights into the strength and dynamics of these crucial interactions, which govern the crystal packing and solution-state behavior of the compound. researchgate.netnih.gov
Quantum chemical calculations, particularly those based on DFT, provide profound insights into the electronic structure and chemical reactivity of molecules. researchgate.net Beyond geometric optimization, these methods are used to compute a range of electronic properties that dictate how this compound interacts with other chemical species.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For piperazine derivatives, FMO analysis has been used to understand charge transfer interactions within the molecule. researchgate.net For example, in 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate), the HOMO is localized on the phenyl group and sulfate anions, while the LUMO is centered on the piperazinium ring, indicating the sites for electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net MEP analysis is crucial for understanding and predicting intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net In this compound, MEP maps would show negative potential (typically colored red) around the oxygen atoms of the sulfate anion, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be located around the hydrogen atoms of the protonated piperazine cation, identifying them as hydrogen bond donors. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, which translates to stabilizing intramolecular interactions. researchgate.net It provides a detailed picture of charge transfer and hyperconjugative interactions. researchgate.net In studies of piperazine salts, NBO analysis has been used to quantify the strength of hydrogen bonds, such as the N–H···O interactions, by calculating the second-order perturbation energy (E(2)). researchgate.netresearchgate.net These calculations confirm the charge transfer from the lone pair orbitals of the oxygen atoms (donors) to the antibonding orbitals of the N-H bonds (acceptors), providing a quantitative measure of the interaction strength. researchgate.net
The table below summarizes key electronic properties calculated for a related piperazine compound using quantum chemical methods.
Table 2: Calculated Electronic Properties of 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) using DFT. researchgate.net
| Property | Value (eV) |
|---|---|
| HOMO Energy | -9.12 |
| LUMO Energy | -1.25 |
| Energy Gap (HOMO-LUMO) | 7.87 |
Mechanistic Investigations of Piperazine Sulfate at the Molecular and Biochemical Levels
Intracellular Signaling Pathway Perturbations (non-clinical focus)
The direct action of piperazine (B1678402) on ion channels at the cell surface initiates a cascade of events, or rather, a cessation of normal signaling, that results in paralysis.
For piperazine sulfate's anthelmintic action, the downstream biochemical cascade is relatively direct. The binding to GABA-gated chloride channels triggers a rapid influx of chloride ions, causing hyperpolarization. parasite-journal.org This change in membrane potential prevents the muscle cell from reaching the action potential threshold required for contraction. Consequently, the downstream signaling that constitutes neuromuscular transmission is effectively shut down, leading to paralysis.
In contrast, more complex piperazine derivatives developed for other diseases have been shown to perturb intricate intracellular signaling pathways. These findings highlight the versatility of the piperazine scaffold in drug design but are distinct from the anthelmintic mechanism.
Cancer Signaling : A novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. mdpi.comjscimedcentral.com
Neuroprotection and Inflammation : Arylpiperazine derivatives have been shown to activate the anti-apoptotic Akt/mTOR/p70S6K signaling pathway in the central nervous system. nih.gov Other derivatives have been investigated for their ability to modulate the IL-6/Nrf2 loop pathway to protect against oxidative injury. biorxiv.org
Neurite Growth : Piperazine phenothiazines, a class of antipsychotics, were found to promote neurite growth on inhibitory substrates by antagonizing calmodulin signaling, independent of their primary dopamine (B1211576) receptor targets. plos.orgfrontiersin.org
Table 3: Intracellular Signaling Pathways Perturbed by Piperazine Derivatives (Non-Anthelmintic Context)
| Signaling Pathway | Compound Type | Cellular Context | Observed Effect | Reference |
|---|---|---|---|---|
| PI3K/AKT Pathway | Novel Piperazine Derivative (C505) | Cancer Cells | Inhibition | mdpi.com |
| Akt/mTOR/p70S6K Pathway | Arylpiperazine Derivatives | Central Nervous System Cells | Activation / Neuroprotection | nih.gov |
| Caspase Cascade | Novel Piperazine Derivatives | Cancer Cells | Activation of Caspase-3, -8, -9 leading to apoptosis. | mdpi.comjscimedcentral.com |
| Calmodulin Signaling | Piperazine Phenothiazines | Central Nervous System Neurons | Antagonism, leading to neurite growth. | plos.orgfrontiersin.org |
Molecular Basis of Resistance Mechanisms (e.g., in microorganisms or pests, at a molecular genetic level)
Anthelmintic resistance is a growing concern that threatens the control of parasitic nematodes in both veterinary and human medicine. nih.govplos.org While the molecular basis of resistance to other drug classes, such as benzimidazoles (mutations in β-tubulin genes) and levamisole (B84282) (mutations in nicotinic acetylcholine (B1216132) receptor subunit genes), is well-documented, the specific genetic changes conferring resistance to piperazine are less clearly defined. frontiersin.orgresearchgate.net
The development of resistance is generally understood to arise from genetic changes that can be categorized into several main types:
Modification of the Drug Target : This is a primary mechanism of resistance. For piperazine, this would involve genetic mutations in the subunits of the GABA-gated chloride channels. researchgate.net Such mutations could alter the drug's binding site, reducing its affinity and efficacy. However, studies in C. elegans have shown that knocking out a key GABA receptor subunit gene (unc-49) did not eliminate the effects of piperazine, indicating that other receptors are involved or that the resistance mechanism is more complex. nih.govsoton.ac.uk
Altered Drug Metabolism : Parasites could develop resistance by increasing the rate at which they metabolize or detoxify the drug. This could involve the upregulation of enzymes like cytochrome P-450s or glutathione (B108866) S-transferases. researchgate.net
Increased Drug Efflux : Upregulation of transporter proteins, such as P-glycoproteins, can actively pump the drug out of the parasite's cells before it can reach its target receptor, thereby lowering its effective concentration. researchgate.net
While these mechanisms are plausible for piperazine, specific, validated mutations in GABA receptor genes or other genes that are definitively linked to piperazine resistance in field isolates of parasitic nematodes are not yet well-established in the scientific literature. Research suggests that resistance is likely a multigenic trait. researchgate.net
Gene expression profiling, using techniques like RNA-sequencing or microarrays, is a powerful tool to understand how an organism responds to a chemical stressor on a global scale. Such studies can identify the upregulation of detoxification genes, changes in target receptor expression, or the activation of general stress response pathways.
Despite the wide use of this technology in studying responses to other anthelmintics and environmental stressors in nematodes, there is a notable lack of published research specifically detailing the comprehensive gene expression profile of a parasitic nematode in response to piperazine sulfate (B86663) exposure. frontiersin.org
A hypothetical gene expression study in a nematode exposed to piperazine would logically investigate changes in the transcript levels of:
GABA receptor subunit genes : To see if the expression of the target itself is altered.
Drug transporter genes : Such as ABC transporters (P-glycoproteins), which could be upregulated to increase drug efflux.
Metabolic enzyme genes : Including cytochrome P450s and GSTs, which are involved in xenobiotic detoxification.
General stress response genes : Such as heat shock proteins, which are often induced by cellular stress.
While direct transcriptomic data for piperazine is scarce, one study on piperazine designer drugs in C. elegans noted neuronal damage confirmed by the loss of fluorescence in strains with tagged dopaminergic transporters, which implies an effect on the expression or function of the responsible gene (dat-1). mdpi.com However, this relates to neurotoxicity from different derivatives and not the anthelmintic mechanism of this compound. The lack of specific transcriptomic studies represents a significant gap in understanding the full cellular response and resistance mechanisms to this long-standing anthelmintic.
Mutational Analysis and Resistance Pathway Mapping
The emergence of anthelmintic resistance is a significant threat to the control of parasitic helminth infections in both veterinary and human medicine. While the genetic and biochemical bases of resistance have been extensively studied for major anthelmintic classes like benzimidazoles and macrocyclic lactones, the molecular mechanisms underlying resistance to piperazine and its salts, including this compound, are notably less understood.
Research into piperazine resistance at the molecular level has been limited, and specific gene mutations that confer resistance in parasitic nematodes have not been definitively identified. psu.edu Piperazine's primary mode of action involves acting as a gamma-aminobutyric acid (GABA) receptor agonist, leading to hyperpolarization of nerve membranes at the parasite's neuromuscular junction. msdvetmanual.com This action results in flaccid paralysis, causing the parasite to lose its grip on the host's intestinal wall and be expelled. msdvetmanual.com
Theoretically, resistance to piperazine could develop through several biochemical and genetic pathways, mirroring mechanisms observed for other anthelmintics: plos.org
Alteration of the Drug Target: Mutations in the genes encoding the subunits of the GABA receptor could potentially alter the receptor's structure. Such changes might reduce the binding affinity of piperazine, rendering the drug less effective at inducing paralysis. However, unlike the well-documented mutations in the β-tubulin gene that cause benzimidazole (B57391) resistance, specific mutations in nematode GABA receptor genes linked to piperazine resistance have not been characterized. psu.eduresearchgate.net
Increased Drug Efflux: Parasites may develop mechanisms to actively pump the drug out of their cells before it can reach its target. This is often mediated by ATP-binding cassette (ABC) transporters. While this pathway is a known resistance mechanism for other drug classes, its specific involvement in piperazine resistance in helminths has not been established.
Enhanced Drug Metabolism: The parasite could evolve more efficient metabolic pathways to inactivate or break down piperazine, reducing the concentration of the active compound at the neuromuscular junction. The specific enzymes that might be involved in such a process in resistant nematodes remain unidentified.
Genetic mapping and quantitative trait loci (QTL) analysis have been instrumental in identifying resistance-conferring genomic regions for anthelmintics like ivermectin and levamisole in parasites such as Haemonchus contortus. biorxiv.orgnih.gov However, similar comprehensive genetic studies focused on piperazine resistance are conspicuously absent from the current scientific literature. The lack of identified genetic markers makes the development of molecular diagnostic tests for piperazine resistance challenging, in stark contrast to the availability of PCR-based assays that detect β-tubulin mutations for benzimidazole resistance. researchgate.netjscimedcentral.com
The model organism Caenorhabditis elegans, which has been pivotal in elucidating resistance mechanisms for many anthelmintics, has proven less useful for studying piperazine, further complicating research efforts. psu.eduplos.org While resistance to the piperazine derivative diethylcarbamazine (B1670528) (DEC) has been noted in filarial nematodes, the precise genetic underpinnings are still poorly understood. seq.es
Data Table: Comparative Status of Resistance Mechanisms for Major Anthelmintic Classes
The following table provides a comparative overview of the current understanding of resistance mechanisms for different classes of anthelmintics, highlighting the knowledge gap for piperazine.
| Anthelmintic Class | Primary Molecular Target | Known Resistance-Conferring Mutations | Resistance Pathway Mapping |
| Benzimidazoles | β-tubulin | Point mutations in the β-tubulin gene (e.g., F167Y, E198A, F200Y). researchgate.netmdpi.comfrontiersin.org | Well-defined; primarily target-site modification. |
| Macrocyclic Lactones | Glutamate-gated chloride channels (GluCls) | Mutations in genes for GluCl subunits (avr-14, avr-15, glc-1) in model organisms; involvement of ABC transporters. nih.gov | Complex and polygenic; involves target-site modification and drug efflux. psu.edu |
| Levamisole | Nicotinic Acetylcholine Receptors (nAChRs) | Mutations in nAChR subunit genes (e.g., unc-29, unc-38, unc-63); acr-8 mutation in H. contortus. psu.edubiorxiv.org | Primarily target-site modification. |
| Piperazine | GABA-gated chloride channels | None definitively identified in parasitic helminths. | Largely unknown and theoretical. |
Analytical Methodologies for Detection, Quantification, and Purity Assessment of Piperazine Sulfate
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of piperazine (B1678402) and its salts. Due to piperazine's lack of a strong UV chromophore, methods often involve derivatization or the use of alternative detection techniques. tandfonline.comrdd.edu.iq
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine sulfate (B86663). Method development often focuses on addressing the challenge of detecting piperazine, which lacks a UV-absorbing chromophore. tandfonline.com One approach involves pre-column derivatization to introduce a UV-active moiety. For instance, a method has been developed using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative of piperazine. This allows for detection at low levels using standard HPLC-UV instrumentation. researchgate.net The method was validated for linearity, precision, accuracy, and robustness in the range of approximately 30 to 350 ppm.
Another strategy employs Hydrophilic Interaction Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD). tandfonline.com This approach is suitable for polar compounds like piperazine and avoids the need for derivatization. A HILIC method using a cyanopropyl-bonded stationary phase has been optimized, demonstrating good resolution, peak shape, and retention for piperazine. tandfonline.com The method was validated for linearity, precision, limit of detection (LOD), and selectivity. tandfonline.com
Cation-exchange HPLC has also been utilized for the quality control of piperazine in pharmaceutical formulations. researchgate.net
Table 1: HPLC Method Parameters for Piperazine Analysis
| Parameter | Derivatization Method (HPLC-UV) | HILIC Method (HPLC-ELSD) tandfonline.com |
| Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5µm) | Cyanopropyl (CN) bonded phase |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | Optimized organic modifier and acid composition |
| Detector | Photodiode Array (PDA) UV Detector (340 nm) | Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min | Not specified |
| Column Temperature | 35°C | Not specified |
| LOD | 30 ppm | Not specified |
| LOQ | 90 ppm | Not specified |
Gas chromatography (GC) offers a high-resolution separation technique for the analysis of piperazine, often requiring derivatization to enhance volatility and detectability. A common approach involves derivatization with reagents like ethyl or isobutyl chloroformate. nih.gov This method, followed by capillary GC with nitrogen-phosphorus flame-ionization detection (N-P FID) or mass-selective detection (MSD), allows for the determination of piperazine in various matrices, including biological fluids. nih.govnih.gov
A GC method has been developed to separate piperazine, 1-methyl piperazine, and 1-ethyl piperazine on a DB-17 column with helium as the carrier gas. researchgate.net The method was validated for linearity, accuracy, precision, specificity, ruggedness, and robustness. researchgate.net GC-MS is also a preferred method for the complete chemical characterization of piperazine-based drugs in street samples, allowing for the identification and quantification of the native drugs and any adulterants or diluents. rsc.org
Table 2: GC Method Parameters for Piperazine Analysis
| Parameter | Derivatization Method (GC-NPD/MSD) nih.gov | Method for Piperazine and Derivatives researchgate.net |
| Derivatizing Agent | Ethyl or isobutyl chloroformate | Not applicable |
| Column | Capillary column | DB-17 (30 m, 0.53 mm, 1µm film thickness) |
| Carrier Gas | Not specified | Helium (2 mL/min) |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Selective Detector (MSD) | Not specified |
| Injector Temperature | Not specified | 250°C |
| Detector Temperature | Not specified | 260°C |
| LOD (in urine) | ~20 ng/mL (NPD), ~1 ng/mL (MSD) | Not specified |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace analysis of piperazine in complex matrices such as biological samples. nih.govscienceasia.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. scienceasia.org
A UPLC-ESI/MS/MS method has been developed for the detection of piperazine in chicken muscle. researchgate.net The method involves sample extraction and purification followed by analysis using a triple-quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The most sensitive mass transition from the precursor ion to the product ion for piperazine was found to be m/z 87.1 → 44.1. researchgate.net This method demonstrated good linearity, with a coefficient of determination (R²) of 0.9995 in the range of 1–200 μg/kg. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were 0.3 µg/kg and 1.0 µg/kg, respectively. scienceasia.org
Electrophoretic Methods
Capillary electrophoresis (CE) is a powerful technique for the separation of ionic species and has been successfully applied to the analysis of piperazine and its derivatives. bohrium.comnih.gov It is particularly useful for the chiral separation of piperazine derivatives, which is important as different enantiomers can exhibit different pharmacological activities. bohrium.com
A CE method has been developed for the chiral separation of H1-antihistamine drugs that are piperazine derivatives, using sulfated β-cyclodextrin as a chiral selector. bohrium.comnih.gov The separation efficiency is influenced by factors such as the concentration of the cyclodextrin, the pH of the buffer, the applied voltage, and the presence of organic modifiers like methanol. bohrium.comnih.gov Optimal conditions were identified as a 100 mM phosphate (B84403) buffer (pH 6.0) with 34 mg/mL sulfated β-cyclodextrin and 40% (v/v) methanol. bohrium.comnih.gov The method showed excellent linearity with coefficients of determination exceeding 0.99 for each enantiomer. nih.gov The limits of detection and quantification were in the ranges of 5.9–11.4 µmol/L and 18–34.6 µmol/L, respectively. bohrium.comnih.gov
CE has also been used for the simultaneous separation of different types of amphetamine and piperazine designer drugs. nih.gov
Spectrophotometric and Electrochemical Assays
Spectrophotometric methods for the determination of piperazine are typically based on the formation of a colored product that can be quantified using a spectrophotometer. These methods are often simple, rapid, and cost-effective. nih.govuoi.grekb.eg
One method involves the reaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol, which produces a product with an absorption maximum at 595 nm. nih.gov Beer's law is obeyed in the concentration range of 0.5-5 µg/mL for piperazine salts. nih.gov Another approach is based on the reaction with picrolonic acid in a sulfuric acid medium, leading to a sparingly soluble yellow salt. The absorbance is measured at 343 nm. uoi.gr A further method utilizes the interaction of piperazine with 3,5-dibromo-2-methyl-p-benzoquinone to form a blue-colored aminovinylquinone, which is estimated at a λmax of 642 nm. ekb.eg The formation of a donor-acceptor complex with chloranilic acid, with an absorption maximum at about 345 nm, has also been used. tandfonline.comtandfonline.com
Electrochemical detection coupled with HPLC provides a sensitive method for the determination of piperazine-containing drugs. nih.govnih.govacs.org A method has been developed using a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode. nih.govnih.govacs.org The nickel oxide nanoparticles exhibit an electrocatalytic effect on the electrooxidation of the piperazine moiety. nih.govnih.govacs.org This HPLC-ECD method has been successfully applied to the determination of piperazine antihistamine drugs in spiked plasma samples, with limits of detection in the nanomolar range. nih.govnih.govacs.org
Table 3: Spectrophotometric Methods for Piperazine Determination
| Reagent(s) | Wavelength (λmax) | Linear Range |
| Phenothiazine and N-bromosuccinimide nih.gov | 595 nm | 0.5-5 µg/mL (for piperazine salts) |
| Picrolonic acid uoi.gr | 343 nm | Not specified |
| 3,5-dibromo-2-methyl-p-benzoquinone ekb.eg | 642 nm | 2-10 mg/mL (for various piperazine salts) |
| Chloranilic acid tandfonline.comtandfonline.com | ~345 nm | 1-10 µg/mL |
UV-Vis Spectrophotometric Quantification Methods
UV-Visible spectrophotometry offers a simple and accessible means for quantifying piperazine sulfate, typically following a chemical reaction that produces a colored product. Direct spectrophotometry is impractical as piperazine only absorbs UV light at low wavelengths (around 205 nm) with a very low absorption coefficient, making sensitive detection impossible. To overcome this, various colorimetric methods have been established.
These methods involve reacting piperazine with a specific chromogenic reagent to form a stable, colored complex that can be measured in the visible region of the electromagnetic spectrum. For instance, a reaction with p-benzoquinone in a buffered solution (pH 5.4) yields a colored product with maximum absorption at 516 nm. researchgate.netijpsonline.com This particular method obeys Beer's law in the concentration range of 4-20 µg/mL. ijpsonline.com
Another established technique involves the use of 1,2-naphthoquinone-4-sulphonate in a buffered solution at pH 7.5, which produces a color that can be measured at 490 nm. rsc.orgrsc.org Other reagents that have been successfully employed include phenothiazine with N-bromosuccinimide, which forms a product with an absorption maximum at 595 nm, and ammonium (B1175870) reineckate, which forms a complex that, when dissolved in acetone, can be estimated at 530 nm. nih.govnih.gov An indirect spectrophotometric method has also been described, which measures the difference in absorbance of triethanolammonium-picrolonate (TEA-picrolonate) at 343 nm before and after the precipitation of piperazine picrolonate. uoi.grresearchgate.net
Table 1: Comparison of UV-Vis Spectrophotometric Methods for Piperazine Quantification
| Reagent(s) | Wavelength (λmax) | Linear Range | Reference |
|---|---|---|---|
| p-Benzoquinone | 516 nm | 4-20 µg/mL | ijpsonline.com |
| 1,2-Naphthoquinone-4-sulphonate | 490 nm | 20-120 µg | rsc.org |
| Phenothiazine and N-bromosuccinimide | 595 nm | 0.5-5 µg/mL | nih.gov |
| Ammonium Reineckate | 530 nm | 25-500 µg | nih.gov |
| Triethanolammonium-picrolonate (Indirect) | 343 nm | Not Specified | uoi.gr |
Voltammetric and Potentiometric Detection Strategies
Electrochemical methods provide a sensitive alternative for the analysis of this compound. These techniques are based on the electrochemical properties of the piperazine molecule, either its oxidation potential or its basic nature.
Voltammetric Methods Voltammetry measures the current response of an electroactive species to an applied potential. Piperazine can be determined by direct electrochemical oxidation at the surface of a suitable electrode. Studies have demonstrated the use of a gold electrode for the square wave voltammetric (SWV) determination of piperazine. medwinpublishers.comresearchgate.net The electrochemical oxidation of piperazine at a gold electrode is an irreversible, diffusion-controlled process. medwinpublishers.comresearchgate.net Under optimized conditions in a phosphate buffer solution (pH 7), a linear relationship between the peak current and piperazine concentration was observed in the range of 1.0x10⁻⁶ to 1.7x10⁻⁵ M, with a low limit of detection (LOD) of 4.49 x 10⁻⁸ M. medwinpublishers.com The electrocatalytic effect of materials like nickel oxide nanoparticles has also been explored to enhance the electrooxidation of the piperazine moiety, which can lower the required oxidation potential. nih.govacs.org
Table 2: Voltammetric Method for Piperazine Quantification
| Technique | Electrode | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Gold Electrode (GE) | 1.0x10⁻⁶ – 1.7x10⁻⁵ M | 4.49 x 10⁻⁸ M | medwinpublishers.com |
Potentiometric Methods Potentiometry measures the potential difference between two electrodes in a solution, which can be related to the concentration of an analyte. Given that piperazine is a weak base with two pKb values, acid-base titration is a straightforward potentiometric method for its quantification in bulk form. rdd.edu.iq This typically involves titration with a standard acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid, with the endpoint detected by a change in potential.
Furthermore, potentiometric sensors, or ion-selective electrodes (ISEs), can be designed for specific analytes. medmedchem.com While sensors specifically for the piperazine cation are not widely reported, the principle has been demonstrated for piperazine derivatives. mdpi.com These sensors typically use a polymeric membrane doped with an ionophore that selectively binds to the target analyte, generating a potential that is proportional to the analyte's concentration. mdpi.com
Chemical Derivatization for Enhanced Analytical Detectability
Chemical derivatization is a key strategy employed to improve the analytical detectability of piperazine, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). The process involves converting the piperazine molecule into a derivative that possesses properties more suitable for detection, such as strong UV absorbance or fluorescence.
This approach is necessary because the native piperazine molecule lacks a chromophore, rendering it nearly transparent to standard UV detectors used in HPLC. By attaching a chromophoric or fluorophoric tag to one or both of the secondary amine groups in the piperazine ring, the molecule's detectability can be significantly enhanced.
Several derivatizing reagents have been proven effective for piperazine:
4-Chloro-7-nitrobenzofuran (NBD-Cl) : This reagent reacts with piperazine to form a stable, highly UV-active derivative. jocpr.com This allows for the detection of trace amounts of piperazine using common HPLC-UV instrumentation. The resulting derivative can be detected at wavelengths around 340 nm. This method has been validated for linearity, accuracy, and precision in ranges of approximately 30 to 350 ppm. researchgate.net
Dansyl Chloride (DNS-Cl) : As a widely used derivatizing agent for primary and secondary amines, dansyl chloride reacts with piperazine to produce a fluorescent derivative. researchgate.netresearchgate.netnih.gov This pre-column derivatization enables highly sensitive quantification using an HPLC system equipped with a fluorescence detector (HPLC-FLD) or by mass spectrometry. researchgate.netqascf.comjst.go.jp The method has been shown to achieve limits of quantification as low as 0.3525 ng/mL. jst.go.jp
Benzaldehyde (B42025) : While more commonly reported for piperazine-related compounds like 1-methyl-4-amino-piperazine, benzaldehyde serves as an example of a reagent that can form a UV-active Schiff base derivative, which can then be analyzed by HPLC-UV. tandfonline.comtandfonline.com
The choice of derivatization reagent and subsequent analytical technique depends on the required sensitivity and the matrix in which the this compound is being analyzed.
Table 3: Common Derivatizing Reagents for Piperazine Analysis
| Derivatizing Reagent | Resulting Derivative | Detection Method | Reference |
|---|---|---|---|
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | UV-active NBD-piperazine | HPLC-UV | jocpr.comresearchgate.net |
| Dansyl Chloride (DNS-Cl) | Fluorescent dansyl-piperazine | HPLC-FLD, LC-MS | researchgate.netqascf.comjst.go.jp |
Non Clinical Applications and Environmental Research of Piperazine Sulfate
Role in Material Science and Polymer Chemistry
The structural characteristics of piperazine (B1678402) make it a valuable monomer in polymer chemistry, while the salt, piperazine sulfate (B86663), is integral to studies in crystal engineering.
Piperazine is a significant building block in the synthesis of various polymers, and sulfate compounds often play a crucial role either as reactants or as part of the reaction medium. A notable class of polymers are the polysulfonamides, which are prepared through the polycondensation of piperazine with aromatic disulfonyl chlorides. dtic.milminsky.ai Research has demonstrated the synthesis of a series of these polymers, which are characterized by their thermal stability. dtic.milcapes.gov.br For instance, polymers from the polycondensation of piperazine and m-benzenedisulfonyl chloride exhibit the best thermal stability, with breakdown occurring in the 300°C to 350°C range. dtic.mil
The properties of these piperazine-based polysulfonamides have been systematically evaluated. The inherent viscosities are typically in the range of 0.05 to 0.12 dL/g, and molecular weight determinations suggest a composition of approximately 5 to 7 repeating units in the polymer chain. dtic.mil Infrared spectroscopy confirms the presence of the sulfonamide group, a key characteristic of these polymers. dtic.mil
In other polymerization processes, sulfate compounds act as initiators. For example, ammonium (B1175870) persulfate (APS) is used as a redox initiator, often in combination with N,N,N′,N′-tetramethyl ethylenediamine (B42938) (TEMED), for the copolymerization of piperazine-containing monomers. researchgate.netnih.gov This method has been employed to create functional polymers, such as contact-killing antimicrobial materials, by copolymerizing a quaternized piperazine monomer with other molecules like 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov
Table 1: Properties of Piperazine Polysulfonamides
| Property | Value/Range | Reference |
|---|---|---|
| Polymer Type | Polysulfonamide | dtic.mil |
| Monomers | Piperazine, Aromatic Disulfonyl Chlorides | dtic.milminsky.ai |
| Softening Range | 250°C - 280°C | dtic.mil |
| Thermal Breakdown | 300°C - 350°C | dtic.mil |
| Inherent Viscosity | 0.05 - 0.12 dL/g | dtic.mil |
| Molecular Weight | 1630 - 2290 (for trans-2,5-dimethylpiperazine (B131708) polymers) | dtic.mil |
Crystal engineering utilizes noncovalent interactions to design and synthesize novel solid-state structures with desired properties. nih.govfrontiersin.org Piperazine is an excellent hydrogen-bond acceptor, making it a valuable component in creating multicomponent crystalline solids, or cocrystals. frontiersin.orgxianshiyoudaxuexuebao.com
Specifically, piperazinium sulfate (PPS) has been synthesized and grown as a semi-organic single crystal from an aqueous solution using a slow evaporation technique. xianshiyoudaxuexuebao.com Characterization studies of PPS crystals have been thoroughly conducted. Single-crystal X-ray diffraction (XRD) revealed that PPS belongs to the monoclinic crystal system with the space group P21/n. xianshiyoudaxuexuebao.com The material demonstrates good thermal stability up to 72°C. xianshiyoudaxuexuebao.com
In addition to forming its own salt crystals, piperazine can act as a template in the formation of more complex structures. Research has shown the solvothermal synthesis of piperazine-templated lanthanide sulfates. hep.com.cn These compounds feature two-dimensional corrugated inorganic frameworks, with protonated piperazine cations situated between the inorganic layers. hep.com.cn Such materials are of interest for their potential luminescent properties. hep.com.cn
Table 2: Characterization of Piperazinium Sulfate (PPS) Single Crystal
| Analysis Method | Finding | Reference |
|---|---|---|
| Single Crystal XRD | Monoclinic crystal system; Space group P21/n | xianshiyoudaxuexuebao.com |
| FTIR Spectroscopy | Confirms presence of functional groups | xianshiyoudaxuexuebao.com |
| UV-Vis Spectroscopy | Optical cut-off wavelength at 242 nm | xianshiyoudaxuexuebao.com |
| TGA/DTA Analysis | Thermally stable up to 72°C | xianshiyoudaxuexuebao.com |
| Vickers Microhardness | Classified as a soft material | xianshiyoudaxuexuebao.com |
| Laser Damage Threshold | 1.0 GW/cm² | xianshiyoudaxuexuebao.com |
Environmental Fate and Transport Studies
The release of piperazine into the environment, particularly from its use in carbon capture technologies, necessitates an understanding of its atmospheric chemistry and persistence. The interaction with atmospheric sulfuric acid is a key aspect of its environmental fate.
In the atmosphere, piperazine can participate in new particle formation (NPF), a process that creates atmospheric aerosol particles. acs.orgresearchgate.net This is particularly significant in the presence of sulfuric acid (SA). au.dknih.gov Quantum chemical calculations and kinetics modeling have shown that piperazine can enhance sulfuric acid-based NPF even at the parts per trillion (ppt) level. acs.orgnih.govhelsinki.fi
The process begins with the formation of piperazine-sulfuric acid clusters, such as (PZ)₁(SA)₁. au.dkhelsinki.fi These clusters then grow through the gradual addition of more piperazine or sulfuric acid monomers. acs.orgau.dknih.gov The enhancing potential of piperazine on NPF is greater than that of dimethylamine, a well-known enhancing agent, but less than the chainlike diamine putrescine. acs.orgau.dknih.gov This participation in NPF is a crucial removal pathway for atmospheric piperazine, potentially altering its environmental impact compared to considering only oxidation pathways. acs.orgau.dkhelsinki.fi The ratio of piperazine removal by NPF to its removal by both NPF and oxidation is estimated to be between 0.5 and 0.97 at 278.15 K, highlighting the significance of this process. acs.orgau.dknih.gov
The degradation of piperazine in industrial and environmental contexts can be complex. In applications like amine scrubbing for carbon capture, piperazine is subject to both thermal and oxidative degradation. researchgate.net While piperazine itself shows high resistance to thermal degradation at temperatures up to 150°C, its degradation can be accelerated by the presence of dissolved metal ion catalysts like iron. researchgate.netosti.gov
The degradation process leads to the formation of various products. utexas.eduacs.org In flue gas scrubbing environments, which contain sulfur oxides (SOx), piperazine reacts to form heat-stable salts, including piperazine sulfate. acs.orgnih.gov These salts are a concern as they represent a loss of the active solvent and can contribute to operational issues. nih.gov
From a biological perspective, the persistence of piperazine has also been studied. A bacterial strain, identified as Paracoccus sp., has been isolated that can utilize piperazine as its sole source of carbon, nitrogen, and energy for growth, suggesting a pathway for its biodegradation in certain environments. nih.gov The degradation efficiency of this bacterium is influenced by factors such as pH, temperature, and the presence of other substances like heavy metals. nih.gov
Applications in Carbon Capture and Separation Technologies
Aqueous piperazine is recognized as a highly effective solvent for capturing carbon dioxide (CO₂) from industrial flue gases, such as those from coal-fired power plants. researchgate.netxinovaenvironment.com However, these flue gases also contain acidic gases like sulfur dioxide (SO₂). Piperazine reacts with SO₂ to form sulfite (B76179) compounds, which are then oxidized to form heat-stable salts like this compound. acs.orgxinovaenvironment.comcolab.ws
This reaction, while effective for desulfurization, leads to the accumulation of these salts in the solvent, reducing its CO₂ carrying capacity and requiring regeneration. acs.orgnih.gov Methods such as electrodialysis (ED) and bipolar membrane electrodialysis (BMED) are being investigated to regenerate the piperazine from these heat-stable salts, thereby recovering the solvent and mitigating secondary pollution. acs.orgnih.gov The formation of this compound is therefore a critical consideration in the design and long-term operation of amine-based carbon capture systems. colab.ws
This compound in Amine-Based CO2 Absorption Systems
Piperazine, a cyclic diamine, is recognized as a highly effective solvent for post-combustion carbon dioxide (CO2) capture. researchgate.netacs.org While often used in its aqueous form in these systems, its fundamental chemistry is what makes it valuable. As a basic amine, piperazine readily reacts with CO2. wikipedia.org In industrial applications, it is considered a superior second-generation solvent compared to the benchmark monoethanolamine (MEA). osti.gov
The primary advantages of using piperazine-based systems include a significantly higher CO2 absorption rate, which can be more than double that of 7 m MEA, and a greater resistance to degradation. researchgate.netnationalcarboncapturecenter.com This efficiency allows for potentially smaller equipment and lower operational costs. Piperazine is frequently used as a promoter or activator in blended amine solutions, such as with methyldiethanolamine (MDEA) or potassium carbonate, to enhance the kinetics of CO2 absorption. researchgate.netresearchgate.netresearchgate.net Concentrated aqueous piperazine (e.g., 5m or 8m PZ) has been extensively tested in pilot plants to evaluate its performance under conditions relevant to coal-fired and natural gas power plants. osti.govnationalcarboncapturecenter.com
Research campaigns, such as those at the National Carbon Capture Center (NCCC), have demonstrated the capabilities of piperazine-based solvents. For instance, testing of the Piperazine with Advanced Flash Stripper (PZAS™) process has shown high CO2 removal efficiency, achieving 90% capture with a significantly lower energy requirement (heat duty) for solvent regeneration compared to other systems. nationalcarboncapturecenter.comnationalcarboncapturecenter.com The PZAS™ process has achieved a net heat duty of 2.43 GJ/tonne CO2 while capturing over 95% of CO2. nationalcarboncapturecenter.com
Table 1: Performance of 5m Piperazine in a CO2 Capture Pilot Plant This table presents data from a test campaign at the National Carbon Capture Center (NCCC) using an Advanced Flash Stripper (AFS).
| Parameter | Value | Unit | Source |
|---|---|---|---|
| CO2 Removal | 90-99 | % | nationalcarboncapturecenter.com |
| Rich Solvent Loading | 0.38-0.41 | mol CO2/mol N | nationalcarboncapturecenter.com |
| Lean Solvent Loading | 0.21-0.27 | mol CO2/mol N | nationalcarboncapturecenter.com |
| Average Heat Duty (90% Capture) | 2.1 | GJ/tonne CO2 | nationalcarboncapturecenter.com |
Research on Solvent Stability and Degradation in CO2 Capture
A major focus of research into piperazine-based solvents is their stability under the harsh conditions of a CO2 capture plant, which include high temperatures and the presence of oxygen and other flue gas components. researchgate.nethw.ac.uk Solvent degradation is a critical issue as it leads to solvent loss, reduced capture efficiency, equipment corrosion, and the formation of potentially hazardous byproducts. researchgate.netresearchgate.net
Thermal Degradation: Piperazine exhibits excellent thermal stability, a significant advantage over MEA. researchgate.net Studies have shown that thermal degradation is negligible in concentrated aqueous piperazine at temperatures up to 150°C. researchgate.net At 150°C, 8 m piperazine degrades with a first-order rate constant of 6.1 × 10⁻⁹ s⁻¹. acs.org The rate of thermal degradation is influenced by temperature, CO2 loading, and piperazine concentration. acs.orgacs.org Research has identified that the protonated form of piperazine (H⁺PZ) is the active species that likely initiates the thermal degradation reactions. acs.org Major thermal degradation products include N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. acs.org
Table 2: Thermal Degradation Rate Constants for 8m Piperazine This table shows the effect of temperature and CO2 loading on the degradation rate.
| Temperature (°C) | CO2 Loading (mol CO2/mol alkalinity) | First-Order Rate Constant (k1, 10⁻⁹ s⁻¹) | Source |
|---|---|---|---|
| 150 | 0.3 | 6.1 | acs.org |
| 175 | 0.1 - 0.4 | 65 - 71 | acs.org |
| 175 | 0.47 | 24 | acs.org |
Oxidative Degradation: Oxidative degradation occurs when the amine solvent reacts with oxygen present in the flue gas. researchgate.net Piperazine has demonstrated better stability against oxidation than most other amines. researchgate.net However, degradation is accelerated by the presence of certain metals, such as copper, which act as catalysts. researchgate.net The primary driver of oxidation in pilot plant operations has been identified as NO2 in the flue gas. nationalcarboncapturecenter.com Mitigation strategies are a key area of research and include NO2 prescrubbing, nitrogen sparging to remove dissolved oxygen, and thermal reclaiming (vacuum distillation) to remove degradation products and restore solvent purity. nationalcarboncapturecenter.com Common oxidative degradation products include ethylenediamine (EDA) and various amino acids. nationalcarboncapturecenter.comacs.org
Advanced Agricultural and Veterinary Research (mechanistic aspects, excluding dosage/clinical trials)
While this compound is a well-established anthelmintic, ongoing research explores its deeper biochemical interactions with parasites and pests, as well as the mechanisms by which resistance can emerge.
Molecular Mechanisms of Action in Agricultural Pests
The primary anthelmintic mechanism of piperazine is neuromuscular. It acts as an agonist on inhibitory gamma-aminobutyric acid (GABA) receptors in nematodes. wikipedia.orgpatsnap.com This action mimics GABA, leading to an increased influx of chloride ions into the muscle cells of the parasite. patsnap.com The resulting hyperpolarization causes muscle relaxation and a flaccid paralysis, preventing the worm from maintaining its position in the host's gastrointestinal tract. patsnap.comsaskoer.ca The paralyzed worms are then expelled by the natural peristaltic action of the host's gut. patsnap.comsaskoer.ca This mechanism is selective for helminths because vertebrates primarily use GABA in the central nervous system, and the parasite's GABA receptor is a different isoform from that of the vertebrate host. wikipedia.org Some research also suggests the paralytic effects are caused by blocking acetylcholine (B1216132) at the myoneural junction. wikipedia.orgnih.gov
In the context of agricultural pests, research on the model insect Galleria mellonella (greater wax moth) showed that piperazine exposure adversely affected several key enzymes in the larval hemolymph, including acetylcholinesterase (AChE). nih.gov Inhibition of AChE is a well-known insecticidal mechanism, as this enzyme is crucial for terminating nerve impulses in the insect's neuromuscular and neuronal communication systems. mdpi.com This finding suggests that piperazine's neurotoxic effects may extend to insects through pathways similar to those exploited by some commercial insecticides. nih.gov Furthermore, a patent for a pesticidal combination containing a piperazine derivative notes that its mechanism involves acting on the axle synaptic receptor of the insect nerve to block nerve conduction. google.com
Study of Resistance Development in Agricultural/Veterinary Parasites
Anthelmintic resistance occurs when a parasite population inherits the ability to survive treatments that were previously effective. veterinaryworld.org This is a significant concern in livestock management, driven by the intensive use of dewormers which selects for resistant individuals. veterinaryworld.orgfao.org
In the case of piperazine, the risk of resistance development is generally considered low compared to other anthelmintic classes. parasitipedia.net However, it is not non-existent. There are older reports of resistance in ascarid roundworms affecting pigs and poultry. parasitipedia.net More recent field studies have documented resistance of Parascaris equorum (ascarids) in horses to piperazine. researchgate.net The development of resistance is often managed through strategies such as rotating anthelmintic classes and avoiding underdosing. veterinaryworld.org
The molecular basis for resistance in pests and parasites can be broadly categorized into two types: target-site resistance and metabolic resistance. pjoes.com
Target-site resistance involves genetic mutations that alter the specific protein (e.g., a receptor or enzyme) that the chemical binds to. This change reduces or eliminates the binding affinity of the compound, rendering it ineffective. pjoes.com For piperazine, this could theoretically involve a mutation in the GABA receptor of the parasite.
Metabolic resistance involves the over-production of detoxification enzymes, such as esterases or cytochrome P450 monooxygenases. pjoes.com These enzymes break down the anthelmintic compound into non-toxic metabolites before it can reach its target site, effectively neutralizing its action. pjoes.com
While specific studies detailing the molecular pathways of piperazine resistance are less common than for newer drug classes, the general principles of anthelmintic resistance apply. The continued, albeit moderate, use of piperazine in veterinary medicine necessitates ongoing monitoring for changes in its efficacy against target parasites like Ascaridia spp. in poultry and Ascaris suum in swine. parasitipedia.netparasitipedia.net
Future Research Directions and Emerging Paradigms in Piperazine Sulfate Chemistry
Development of Novel Piperazine (B1678402) Sulfate (B86663) Analogs with Tuned Specificity
The development of novel analogs from piperazine sulfate is a burgeoning area of research, aimed at creating compounds with enhanced biological activity and target specificity. researchgate.netderpharmachemica.com The inherent structure of the piperazine ring allows for modifications at the nitrogen atoms, leading to a diverse range of derivatives with distinct pharmacological profiles. nih.gov
Researchers are actively synthesizing new piperazine analogs with varied functionalities. For instance, a series of novel piperazine analogs featuring azole moieties have been synthesized and characterized. japsonline.com These compounds have demonstrated potential antimicrobial and antioxidant activities, with derivatives containing an imidazole (B134444) moiety showing notable antibacterial and antifungal effects. japsonline.com Another area of exploration is the synthesis of piperazine sulfonamide analogs, which have been investigated as potential inhibitors for enzymes like α-amylase, relevant in the context of type II diabetes. researchgate.net
The strategic design of these analogs often involves computational studies to predict their interaction with biological targets. The modification of substituents on the piperazine ring can significantly influence the resulting molecule's pharmacokinetic and pharmacodynamic properties. nih.gov This has led to the development of piperazine derivatives with applications as anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net
A key focus in analog development is achieving tuned specificity to minimize off-target effects. For example, novel piperazine derivatives have been designed as γ-secretase modulators that selectively reduce the production of Aβ₄₂ peptides, a key pathological marker in Alzheimer's disease.
Here is a table of representative novel piperazine analogs and their research findings:
Table 1: Novel Piperazine Analogs and Research Findings| Analog Class | Example Compound/Derivative | Research Finding |
|---|---|---|
| Azole Piperazine Congeners | Piperazine derivatives with imidazole moiety | Demonstrated better antibacterial and antifungal activity compared to triazole analogs. japsonline.com |
| Piperazine Sulfonamide Analogs | 1-((4-fluorophenyl)sulfonyl)-4-(4-methylbenzyl)piperazine | Showed significant α-amylase inhibitory activity, comparable to the standard acarbose. researchgate.net |
| Vindoline-Piperazine Conjugates | Conjugates with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents | Exhibited significant antiproliferative activity against various human tumor cell lines. mdpi.com |
| Arylpiperazine Derivatives | 2-(4-((Benzo[d] drugbank.comguidechem.comdioxol-5-yloxy)methyl)phenyl)ethanol derivatives | Showed cytotoxic activities against human prostate cancer cell lines. mdpi.com |
Integration with Advanced High-Throughput Screening Methodologies (non-clinical)
The vast number of potential this compound derivatives necessitates the use of advanced high-throughput screening (HTS) methodologies to efficiently identify compounds with desired biological activities. japsonline.com HTS allows for the rapid testing of large chemical libraries against specific biological targets. japsonline.com
In the context of piperazine derivatives, HTS has been instrumental in identifying novel inhibitors for various therapeutic targets. For example, a cell-based assay was adapted for a high-throughput screening of a 10,000-compound library, which led to the identification of piperazine derivatives as potent inhibitors of PrP(Sc) propagation, a key process in prion diseases.
Modern HTS approaches can be broadly categorized into target-based and cell-based (phenotypic) screening. nih.gov Target-based screening assays for compounds with a specific mode of action, while cell-based assays provide information on the compound's effect in a more biologically relevant system. japsonline.com The integration of robotics, automation, and miniaturization has made it possible to screen tens of thousands of compounds daily. japsonline.com
The deconvolution of mixture-based libraries is another powerful HTS strategy. This approach allows for the screening of millions of compounds in a pooled format, followed by the identification of the active individual compounds. This method has been successfully used to identify trisubstituted piperazine and diketopiperazine antagonists of the nuclear retinoic acid receptor-related orphan receptor gamma (RORγ), a target for autoimmune diseases.
Here is a table summarizing HTS methodologies relevant to piperazine derivative screening:
Table 2: High-Throughput Screening Methodologies for Piperazine Derivatives| HTS Methodology | Description | Application Example |
|---|---|---|
| Target-Based Screening | Assays designed to measure the interaction of compounds with a specific, purified molecular target (e.g., an enzyme or receptor). japsonline.com | Identification of small molecule inhibitors of the SARS-CoV Mpro. japsonline.com |
| Cell-Based (Phenotypic) Screening | Utilizes whole cells to identify compounds that produce a desired phenotypic change. nih.gov | Screening of a compound library against a prion-infected cell line to find inhibitors of PrP(Sc) propagation. |
| Mixture-Based Library Screening | Screening of complex mixtures of compounds, followed by deconvolution to identify the active single entities. | Identification of novel trisubstituted piperazine and diketopiperazine RORγ antagonists. |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to this compound research is a rapidly emerging field. nih.govmdpi.comjddtonline.info These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the design of novel molecules, significantly accelerating the research and development process. nih.govscielo.br
One of the key applications of AI/ML is in the prediction of the physicochemical and biological properties of novel piperazine derivatives. For instance, AI models can be trained to predict the aqueous solubility of compounds, a critical parameter for drug development. nih.gov AI and ML algorithms are also employed in quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of new compounds based on their chemical structure. nih.gov
Furthermore, AI is being used for de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov This approach can be used to design new piperazine-based compounds with high predicted affinity and selectivity for a specific biological target. AI platforms can also assist in identifying new therapeutic targets for existing or novel piperazine derivatives and in drug repurposing. scielo.br
The integration of AI with experimental data from HTS can create a powerful feedback loop. AI models can learn from the results of HTS campaigns to refine their predictions and suggest new compounds for synthesis and testing, making the drug discovery process more efficient and cost-effective. mdpi.com
Here is a table outlining the applications of AI and ML in this compound research:
Table 3: Applications of AI and Machine Learning in this compound Research| AI/ML Application | Description | Relevance to this compound Research |
|---|---|---|
| Predictive Modeling (QSAR) | Development of models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov | Predicting the therapeutic activity and properties of novel this compound analogs. |
| De Novo Drug Design | Generative AI models that create new molecular structures with optimized properties for a specific target. nih.gov | Designing novel piperazine derivatives with high predicted potency and selectivity. |
| Target Identification | AI algorithms that analyze biological data to identify and validate new therapeutic targets. scielo.br | Identifying new potential applications for piperazine-based compounds. |
| Drug Repurposing | Using AI to identify new therapeutic uses for existing drugs. scielo.br | Finding new indications for known piperazine derivatives. |
Exploration of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of piperazines and their derivatives, aiming to develop more sustainable and environmentally friendly manufacturing processes. mdpi.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org
One promising area is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasonication have been shown to be effective in the synthesis of piperazine analogs, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net For example, the Petasis multicomponent reaction to form piperazine derivatives has been successfully carried out using these energy sources. researchgate.net
The development of novel catalytic systems is another key aspect of green piperazine synthesis. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and in aqueous environments. mdpi.com Organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts, is also being explored. mdpi.com For instance, substituted acridinium (B8443388) salts have been used as organic photocatalysts for the C–H alkylation of piperazines. mdpi.com
Furthermore, researchers are investigating the use of more environmentally benign reagents and reaction media. Ethylene (B1197577) sulfate has been explored as a less hazardous alternative to traditional reagents for the synthesis of piperazines. chemrxiv.org The use of water or solvent-free reaction conditions is also a major goal in green chemistry. mdpi.com For example, a sustainable methodology for the synthesis of squaramide-based compounds, which can be derived from piperazine, has been developed using filter paper as a reaction platform in water-based systems. rsc.org
Here is a table detailing some of the sustainable and eco-friendly synthetic routes for piperazines:
Table 4: Sustainable and Eco-Friendly Synthetic Routes for Piperazines| Synthetic Approach | Description | Example |
|---|---|---|
| Alternative Energy Sources | The use of microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. researchgate.net | Microwave-assisted Petasis reaction for the synthesis of piperazine analogs. researchgate.net |
| Biocatalysis | The use of enzymes as catalysts to perform reactions under mild, aqueous conditions. mdpi.com | Enzyme-catalyzed synthesis of indolizines, a related N-heterocycle. mdpi.com |
| Organocatalysis | The use of small organic molecules as catalysts, avoiding the need for metal catalysts. mdpi.com | Acridinium salts as organic photocatalysts for C-H alkylation of piperazines. mdpi.com |
| Green Reagents and Solvents | The use of less hazardous reagents and environmentally benign solvents like water, or performing reactions under solvent-free conditions. mdpi.comchemrxiv.org | Use of ethylene sulfate for piperazine synthesis and water-based synthesis on filter paper. rsc.orgchemrxiv.org |
Q & A
Q. What are common synthetic routes for piperazine sulfate derivatives, and how are they validated?
this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions, followed by sulfation. Validation involves elemental analysis (C, H, N, S content) and spectral techniques (e.g., IR, NMR) to confirm structural integrity . For example, beta-cyclodextrin-modified derivatives are characterized by shifts in spectral peaks, indicating successful functionalization . Recent dissertations emphasize optimizing solvent systems and stoichiometry to improve yields .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Recrystallization using ethanol or water is standard for removing impurities like ammonium sulfate. Neutralization and filtration are critical steps to isolate the free base before sulfation. Post-synthesis, column chromatography (e.g., cation-exchange resins) can further purify derivatives .
Q. How should this compound be stored to maintain stability in laboratory settings?
this compound requires storage in an inert atmosphere (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which reduce solubility over time .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with cation-exchange columns (e.g., Primesep 200) and detection via ELSD, CAD, or LC/MS is recommended due to piperazine’s low UV activity . Capillary electrophoresis with UV detection (236 nm) is also viable for separating structurally similar derivatives .
Advanced Research Questions
Q. How can structural modifications balance biological activity and toxicity in this compound derivatives?
Introducing bulky groups (e.g., beta-cyclodextrin) reduces toxicity but may lower activity. Computational modeling (e.g., molecular docking) predicts binding affinity, while in vitro assays (e.g., antiplatelet activity tests) validate efficacy. Structure-activity relationship (SAR) studies highlight the importance of substituent positioning on the piperazine ring .
Q. What experimental strategies optimize reaction conditions for piperazine-based PROTACs?
PROTACs with piperazine linkers require pKa modulation to enhance solubility and target engagement. Experimental determination using Sirius T3 platforms complements computational predictions (e.g., MoKa software) to assess protonation states. Adjusting substituents on the piperazine ring alters basicity, impacting cellular permeability .
Q. How can in vivo imaging techniques evaluate the efficacy of piperazine-derived ligands?
Radiolabeled piperazine derivatives (e.g., carbon-11) enable PET/MRI imaging to track receptor occupancy in models like rat brain injury. Dynamic acquisition protocols assess ligand binding kinetics, while autoradiography validates target specificity .
Q. What methodologies resolve contradictions in reported CO2 absorption capacities of piperazine blends?
Comparative studies using thermogravimetric analysis (TGA) and reaction calorimetry quantify CO2 uptake. Blending piperazine with amines like MDEA enhances kinetics, but inconsistencies arise from variable experimental setups (e.g., solvent purity, temperature gradients). Standardizing absorption protocols (e.g., fixed CO2 partial pressure) improves reproducibility .
Q. How are advanced demethylation strategies applied to synthesize hydroxylated piperazine intermediates?
Selective demethylation of methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)piperazine) employs reagents like BBr3 or H2O2/acid. Route optimization minimizes side reactions, with GC and NMR monitoring intermediate purity. This approach is critical for synthesizing antifungal drug precursors .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral and chromatographic data with computational models to resolve discrepancies in biological activity .
- Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, pH) for synthesis and purification .
- Regulatory Compliance : Adhere to USP standards for purity testing, including thin-layer chromatography (TLC) with validated solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
